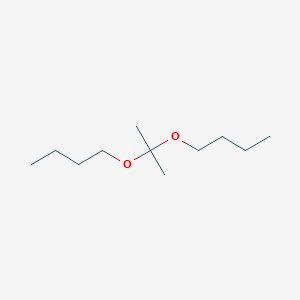







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([O:6][CH3:7])([CH3:5])[CH3:4].[C:8]1(C)[CH:13]=CC(S(O)(=O)=O)=C[CH:9]=1.[CH2:19](O)[CH2:20][CH2:21]C>>[CH2:1]([O:2][C:3]([O:6][CH2:7][CH2:19][CH2:20][CH3:21])([CH3:5])[CH3:4])[CH2:9][CH2:8][CH3:13]
|


|
Name
|
|
|
Quantity
|
31.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C)(C)OC
|
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
48.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
removing a fraction
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |